A Technical Guide to Flupirtine-d4 Hydrochloride Salt: Application in Modern Bioanalysis and Pharmacokinetics
A Technical Guide to Flupirtine-d4 Hydrochloride Salt: Application in Modern Bioanalysis and Pharmacokinetics
Abstract
Flupirtine-d4 Hydrochloride Salt is the deuterated, stable isotope-labeled analogue of Flupirtine, a centrally acting, non-opioid analgesic. While the parent compound, Flupirtine, is noted for its unique mechanism as a selective neuronal potassium channel opener (SNEPCO), its clinical use has been restricted due to hepatotoxicity concerns.[1] The deuterated form, however, serves a critical and distinct role in pharmaceutical research. Its primary application lies in its function as a high-fidelity internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The incorporation of four deuterium atoms on the phenyl ring provides a mass shift that allows it to be distinguished from the unlabeled parent drug, while maintaining nearly identical physicochemical properties and chromatographic behavior. This guide provides an in-depth examination of the properties, synthesis, mechanism of action, and, most critically, the application of Flupirtine-d4 Hydrochloride Salt as an internal standard in pharmacokinetic and drug metabolism studies.
Introduction: From Novel Analgesic to Essential Analytical Tool
Flupirtine was first synthesized in the 1980s and introduced in Europe as a novel, non-opioid analgesic for a variety of acute and chronic pain states.[1][4] Unlike traditional analgesics such as NSAIDs or opioids, Flupirtine does not act through cyclooxygenase inhibition or opioid receptors. Instead, it exerts its effects by activating neuronal potassium channels, a mechanism that also confers muscle relaxant and neuroprotective properties.[1][4]
The advancement of drug development hinges on the principle of "what you can measure, you can manage." Accurate quantification of a drug and its metabolites in biological matrices is fundamental to understanding its pharmacokinetics (PK)—how the body absorbs, distributes, metabolizes, and excretes a compound.[5][6] This is where Flupirtine-d4 Hydrochloride Salt becomes indispensable.
Isotopic labeling, specifically deuteration, is the gold standard for creating internal standards for mass spectrometry-based quantification.[3] An ideal internal standard co-elutes with the analyte and experiences identical ionization suppression or enhancement (matrix effects), ensuring that any signal variability is accounted for. By being chemically identical to Flupirtine, Flupirtine-d4 perfectly mimics the behavior of the parent drug during sample extraction, chromatography, and ionization, making it the superior choice for correcting analytical variability and ensuring the accuracy of PK studies.[2][3]
Physicochemical Profile
The key characteristics of Flupirtine-d4 Hydrochloride Salt are summarized below. The introduction of deuterium atoms increases the molecular weight without significantly altering the chemical properties, which is the foundational principle of its utility.
| Property | Value | Source(s) |
| Chemical Name | N-[2-Amino-6-[[(4-fluorophenyl-d4)methyl]amino]-3-pyridinyl]carbamic Acid Ethyl Ester Hydrochloride | [2][7] |
| CAS Number | 1324717-75-0 | [7][8] |
| Molecular Formula | C₁₅H₁₄D₄ClFN₄O₂ | [9][10][11] |
| Molecular Weight | ~344.81 g/mol | [7][9][10] |
| Appearance | Light Green to Pale Blue Solid | [8] |
| Parent Compound | Flupirtine | [2] |
| Storage | 2-8°C Refrigerator | [8] |
| Solubility | Soluble in Methanol, DMSO | N/A |
| Isotopic Purity | Typically >98% | N/A |
Synthesis and Characterization Overview
The synthesis of Flupirtine itself originates from 2,6-dichloro-3-nitropyridine.[12][13] The synthesis of the deuterated analogue involves incorporating a deuterated starting material, such as p-fluoro-benzylamine-d4, during the synthetic process.
Post-synthesis, rigorous characterization is essential to confirm the identity, purity, and location of the deuterium labels.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to confirm the absence of protons at the deuterated positions of the fluorobenzyl group, while ²H-NMR confirms the presence of deuterium. ¹³C-NMR helps verify the overall carbon skeleton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the exact molecular weight, verifying the incorporation of the four deuterium atoms. The fragmentation pattern is also compared to the unlabeled standard to ensure structural integrity.
Core Application: The Internal Standard in Quantitative Bioanalysis
The primary and most critical application of Flupirtine-d4 Hydrochloride Salt is as an internal standard (IS) in LC-MS/MS assays designed to quantify Flupirtine in biological samples such as plasma, serum, or urine.[2][3]
The Rationale: Overcoming Analytical Challenges
Causality: Biological matrices are inherently complex and "dirty." When analyzing a drug in plasma, endogenous components like salts, lipids, and proteins can interfere with the ionization process in the mass spectrometer's source. This phenomenon, known as the matrix effect , can either suppress or enhance the analyte signal, leading to inaccurate quantification. Because Flupirtine-d4 is chemically identical to Flupirtine, it experiences the exact same matrix effects at the exact same retention time. By calculating the ratio of the analyte peak area to the IS peak area, this variability is normalized, yielding a highly accurate and precise measurement.
Caption: Bioanalytical workflow using Flupirtine-d4 as an internal standard.
Validated Experimental Protocol: LC-MS/MS Quantification of Flupirtine in Human Plasma
This protocol is a synthesized example based on established methodologies for Flupirtine and represents a self-validating system through the inclusion of calibration standards and quality controls (QCs).[14][15]
Objective: To accurately determine the concentration of Flupirtine in human plasma samples.
Methodology:
-
Preparation of Standards and QCs:
-
Prepare a primary stock solution of Flupirtine and Flupirtine-d4 HCl (IS) in methanol (e.g., 1 mg/mL).
-
Create a series of calibration standards (e.g., 1 to 2000 ng/mL) by spiking blank human plasma with appropriate volumes of the Flupirtine stock solution.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
-
Prepare a working IS solution (e.g., 100 ng/mL) by diluting the IS stock solution.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the IS working solution. Vortex briefly.
-
Rationale: Adding the IS at the very beginning ensures it undergoes the exact same extraction procedure as the analyte, correcting for any loss during sample handling.
-
Add 500 µL of an organic extraction solvent (e.g., ethyl acetate or a mixture like methyl tert-butyl ether and dichloromethane).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte and IS into the organic layer.
-
Centrifuge at 4000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to dissolve.
-
-
LC-MS/MS Conditions:
-
HPLC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm). Rationale: C18 columns are excellent for retaining and separating moderately hydrophobic compounds like Flupirtine from polar plasma components.
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or 5 mM ammonium formate). A typical isocratic condition could be 55:45 (v/v) Acetonitrile:Water with 0.1% ammonia.[14]
-
Flow Rate: 0.25 - 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+). Rationale: The basic nitrogen atoms in the aminopyridine structure are readily protonated, making ESI+ highly efficient for this molecule.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Rationale: MRM provides exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS.
-
-
Data Analysis:
-
Integrate the peak areas for both Flupirtine and Flupirtine-d4 for all samples.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Apply a linear regression with 1/x² weighting.
-
Determine the concentration of Flupirtine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Acceptance Criteria: The calculated concentrations of the QC samples should be within ±15% of their nominal value (±20% for the lower limit of quantification) for the analytical run to be accepted.
-
| Parameter | Setting | Rationale |
| Instrument | Triple Quadrupole LC-MS/MS | Gold standard for quantitative bioanalysis. |
| Ionization Mode | ESI, Positive | Flupirtine contains basic nitrogens, ideal for protonation. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | High sensitivity and specificity. |
| MRM Transition (Flupirtine) | m/z 305.2 → 259.1 | Precursor ion [M+H]⁺ to a stable product ion. |
| MRM Transition (Flupirtine-d4) | m/z 309.2 → 263.1 | [M+H]⁺ with +4 Da shift for both precursor and product. |
| Column | C18 Reversed-Phase | Good retention for moderately polar analytes. |
| Mobile Phase | Acetonitrile / Water with buffer | Common mobile phase for reversed-phase chromatography. |
Pharmacological Profile of Parent Compound: Flupirtine
While Flupirtine-d4 is pharmacologically inactive in its role as an IS, understanding the profile of the parent compound is essential for contextualizing the research it enables.
Mechanism of Action: A Selective Neuronal Potassium Channel Opener (SNEPCO)
Flupirtine's primary mechanism is unique among analgesics. It is a Selective Neuronal Potassium Channel Opener (SNEPCO) .[1][4]
-
KCNQ Channel Activation: Flupirtine selectively binds to and activates voltage-gated potassium channels of the KCNQ (or Kv7) family.[16][17]
-
Neuronal Hyperpolarization: Activation of these channels increases the efflux of potassium (K⁺) ions from the neuron. This leads to hyperpolarization of the neuronal membrane, moving its resting potential further from the threshold required to fire an action potential.
-
Stabilization and Reduced Excitability: This stabilization of the resting membrane potential makes the neuron less excitable, thereby dampening the transmission of nociceptive (pain) signals.[4]
-
Indirect NMDA Receptor Antagonism: The hyperpolarized state enhances the voltage-dependent magnesium (Mg²⁺) block of the NMDA receptor channel.[4][18] This is an indirect antagonistic effect; Flupirtine does not bind directly to the NMDA receptor but makes it harder for the channel to open in response to glutamate. This action is crucial for its neuroprotective effects and its efficacy in chronic pain states involving central sensitization.[16]
Caption: Signaling pathway for Flupirtine's mechanism of action.
Pharmacokinetics and Metabolism
-
Absorption: Flupirtine is well absorbed after oral administration, with a bioavailability of around 90%.[1]
-
Distribution: It has a large volume of distribution and is approximately 80-84% bound to plasma proteins.
-
Metabolism: Flupirtine is extensively metabolized in the liver. The two primary pathways are hydrolysis of the carbamate followed by N-acetylation to form an active metabolite (D-13223), and oxidative degradation to p-fluorohippuric acid.[1][4] The active metabolite possesses 20-30% of the analgesic potential of the parent compound.[1]
-
Excretion: The majority of the dose (around 72%) is excreted in the urine as metabolites, with a smaller portion found in the feces.[1][6] The elimination half-life of Flupirtine is approximately 7-10 hours in healthy adults.[5]
Safety, Handling, and Storage
Flupirtine-d4 Hydrochloride Salt is intended for laboratory research use only and is not for human or veterinary use.[7] Standard laboratory precautions should be taken when handling the compound, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. It should be stored in a tightly sealed container in a refrigerator at 2-8°C to ensure long-term stability.
Conclusion
Flupirtine-d4 Hydrochloride Salt represents a specialized yet crucial tool in the field of drug development and clinical pharmacology. While its parent compound has a complex clinical history, the deuterated analogue provides an unambiguous and vital function. By serving as a stable isotope-labeled internal standard, it enables researchers to perform highly accurate and precise quantification of Flupirtine in complex biological matrices. This capability is fundamental for elucidating the pharmacokinetic profile of the drug, supporting regulatory submissions, and ultimately ensuring a comprehensive understanding of a compound's behavior in the body. The principles and protocols described herein underscore the importance of such reference standards in maintaining the integrity and validity of modern bioanalytical science.
References
-
Harish, S., et al. (2012). Flupirtine: Clinical pharmacology. Journal of Anaesthesiology Clinical Pharmacology, 28(2), 172–177. [Link]
-
Reddy, G. S., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 81(3), 719–732. [Link]
-
Veeprho. (n.d.). Flupirtine-D4 (HCl) | CAS 1324717-75-0. Retrieved from [Link]
-
Abrams, S. M., et al. (1988). Pharmacokinetics of flupirtine in elderly volunteers and in patients with moderate renal impairment. Postgraduate Medical Journal, 64(751), 361–363. [Link]
-
Kumar, A., et al. (2019). Analytical Method for Development and Validation of Flupirtine Maleate by Reverse-phase High-performance Liquid Chromatography. Asian Journal of Pharmaceutical and Clinical Research, 12(5), 1-4. [Link]
-
Hlavica, P., & Niebch, G. (1985). [Pharmacokinetics and biotransformation of the analgesic flupirtine in humans]. Arzneimittelforschung, 35(1), 67–74. [Link]
-
Kumar, A., et al. (2013). FLUPIRTINE. Journal of Drug Delivery and Therapeutics, 3(6), 113-116. [Link]
-
Wikipedia. (n.d.). Flupirtine. Retrieved from [Link]
-
Liu, Y., et al. (2021). Quantification of flupirtine and its active metabolite D-13223 in human plasma by LC-MS/MS: application to a clinical trial of flupirtine maleate capsules in healthy male Chinese volunteers. Journal of Chinese Pharmaceutical Sciences, 30(10), 822-830. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Flupirtine Maleate? Retrieved from [Link]
-
Szelenyi, I. (2005). The evolving understanding of the analgesic mechanism of action of flupirtine. ResearchGate. [Link]
-
Ramakrishna, M., et al. (2014). New analytical methods for flupirtine maleate estimation. Patsnap Synapse. [Link]
-
Grieb, P., et al. (2015). The indirect NMDAR inhibitor flupirtine induces sustained post-ischemic recovery, neuroprotection and angioneurogenesis. PLoS One, 10(5), e0126285. [Link]
-
Suneetha, A., & Rao, D. (2012). Development and validation of RP-HPLC method for simultaneous estimation of Paracetamol and Flupirtine Maleate. Asian Journal of Pharmaceutical Analysis, 2(4), 99-102. [Link]
-
Gandhi, B. M., et al. (2015). Development and Validation of Stability Indicating Uv and Rp-Hplc Method for the Estimation of Flupritine Maleate in Bulk and Formulations. Oriental Journal of Chemistry, 31(2), 931-939. [Link]
-
ResearchGate. (n.d.). Flupirtine induces acute neuroprotection with a broad therapeutic... [Diagram]. Retrieved from [Link]
-
Scheuch, E., et al. (2015). Quantitative LC-MS/MS determination of flupirtine, its N-acetylated and two mercapturic acid derivatives in man. Journal of Chromatography B, 975, 59-69. [Link]
-
Organic Spectroscopy International. (2015). Flupirtine. Retrieved from [Link]
-
Wikipedia. (n.d.). Analgesic. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Flupirtine-d4 Hydrochloride Salt. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical mass spectrum of flupirtine fragmentation. [Diagram]. Retrieved from [Link]
-
Pediatric Oncall. (n.d.). Flupirtine. Retrieved from [Link]
-
Om-pharmachem. (n.d.). Flupirtine-d4 Hydrochloride Salt. Retrieved from [Link]
- Google Patents. (n.d.). WO2013080215A1 - An improved process for the preparation of flupirtine and pharmaceutically acceptable salts thereof.
-
ResearchGate. (n.d.). (PDF) Evaluation of New Stability Indicating Method for the Determination of Flupirtine and Thiocolchicoside in Pharmaceutical Dosage Form By RP. Retrieved from [Link]
- Google Patents. (n.d.). CN105541705A - Synthesis method for flupirtine maleate compound.
-
PubChem. (n.d.). Flupirtine. Retrieved from [Link]
Sources
- 1. Flupirtine - Wikipedia [en.wikipedia.org]
- 2. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Flupirtine: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of flupirtine in elderly volunteers and in patients with moderate renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Pharmacokinetics and biotransformation of the analgesic flupirtine in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flupirtine-d4 Hydrochloride Salt | CymitQuimica [cymitquimica.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. scbt.com [scbt.com]
- 10. omsynth.com [omsynth.com]
- 11. Flupirtine-D4 Hydrochloride - Acanthus Research [acanthusresearch.com]
- 12. WO2013080215A1 - An improved process for the preparation of flupirtine and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 13. CN105541705A - Synthesis method for flupirtine maleate compound - Google Patents [patents.google.com]
- 14. Quantification of flupirtine and its active metabolite D-13223 in human plasma by LC-MS/MS: application to a clinical trial of flupirtine maleate capsules in healthy male Chinese volunteers [jcps.bjmu.edu.cn]
- 15. Quantitative LC-MS/MS determination of flupirtine, its N-acetylated and two mercapturic acid derivatives in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Flupirtine Maleate? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. The indirect NMDAR inhibitor flupirtine induces sustained post-ischemic recovery, neuroprotection and angioneurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
